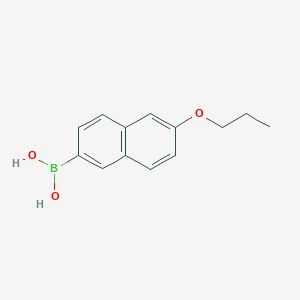

(6-Propoxynaphthalen-2-yl)boronic acid

Übersicht

Beschreibung

(6-Propoxynaphthalen-2-yl)boronic acid is an organic compound that belongs to the class of boronic acids. These compounds are characterized by the presence of a boron atom bonded to an oxygen atom and a hydroxyl group. Boronic acids are widely used in organic synthesis, particularly in the Suzuki-Miyaura coupling reaction, which is a powerful method for forming carbon-carbon bonds.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of (6-Propoxynaphthalen-2-yl)boronic acid typically involves the borylation of the corresponding aryl halide. One common method is the Miyaura borylation, which uses bis(pinacolato)diboron as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base, such as potassium acetate, and under an inert atmosphere to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to handle the reagents and catalysts efficiently. This method allows for better control over reaction conditions and higher yields .

Analyse Chemischer Reaktionen

Types of Reactions: (6-Propoxynaphthalen-2-yl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst.

Oxidation: Boronic acids can be oxidized to form phenols using oxidizing agents like hydrogen peroxide.

Substitution: The boronic acid group can be substituted with other functional groups through reactions with electrophiles.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura coupling reactions.

Bases: Such as potassium acetate, used to facilitate the borylation process.

Oxidizing Agents: Like hydrogen peroxide for oxidation reactions.

Major Products:

Biaryls: Formed through Suzuki-Miyaura coupling.

Phenols: Formed through oxidation reactions.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (6-Propoxynaphthalen-2-yl)boronic acid, have been studied for their anticancer properties. The introduction of boronic acid moieties into pharmacologically active compounds can enhance their selectivity and efficacy. For instance, the structural modification of existing anticancer agents with boronic acid groups has shown improved pharmacokinetic profiles and biological activities .

Mechanism of Action

The mechanism by which boronic acids exert their anticancer effects often involves the inhibition of proteasomes, similar to the FDA-approved drug bortezomib. This proteasome inhibition leads to the accumulation of pro-apoptotic factors and ultimately induces cancer cell death .

Case Studies

Recent studies have demonstrated that derivatives of boronic acids can selectively target cancer cells while sparing normal cells, thereby reducing side effects associated with traditional chemotherapeutics. For example, research into specific boronic acid derivatives has indicated promising results in preclinical models of multiple myeloma and other malignancies .

Synthetic Methodologies

Suzuki-Miyaura Coupling

this compound is particularly valuable in organic synthesis, especially in cross-coupling reactions such as the Suzuki-Miyaura reaction. This reaction allows for the formation of carbon-carbon bonds through the coupling of aryl or vinyl boron compounds with halides or pseudohalides . The versatility of this compound makes it an excellent building block for synthesizing complex organic molecules.

Advantages in Synthesis

The use of boronic acids in synthesis offers several advantages:

- Stability: Boronic acids are generally stable under various reaction conditions.

- Functionalization: They can be easily modified to introduce different functional groups.

- Selectivity: The reactions involving boronic acids often proceed with high selectivity and yield .

Biological Applications

Sensor Development

Boronic acids have been explored for use in biosensors due to their ability to form reversible covalent bonds with diols. This property can be harnessed to detect biomolecules such as glucose, making them useful in diabetes management and other clinical applications .

Antibacterial and Antiviral Properties

Emerging studies suggest that certain boronic acid derivatives exhibit antibacterial and antiviral activities. The ability to inhibit enzymes essential for bacterial survival or viral replication positions these compounds as potential candidates for developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of (6-Propoxynaphthalen-2-yl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate. In the Suzuki-Miyaura coupling, the boronate ester reacts with a palladium complex to form a new carbon-carbon bond. The boron atom acts as a Lewis acid, facilitating the transfer of the organic group to the palladium center .

Vergleich Mit ähnlichen Verbindungen

(6-Methoxynaphthalen-2-yl)boronic acid: Similar in structure but with a methoxy group instead of a propoxy group.

(6-Hydroxynaphthalen-2-yl)boronic acid: Contains a hydroxyl group instead of a propoxy group.

Uniqueness: (6-Propoxynaphthalen-2-yl)boronic acid is unique due to its propoxy group, which can influence its reactivity and solubility compared to other boronic acids. This makes it a valuable compound for specific applications where these properties are advantageous .

Biologische Aktivität

(6-Propoxynaphthalen-2-yl)boronic acid is a compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article provides an overview of its biological activity, mechanisms of action, pharmacokinetics, and potential applications in various fields.

Targets and Interactions

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction , which is crucial for forming carbon-carbon bonds in organic synthesis. The compound interacts with biological systems through transmetalation , enabling it to form reversible covalent bonds with diols and other nucleophilic groups, significantly impacting enzymatic processes and cellular functions .

Biochemical Pathways

This compound influences several biochemical pathways by modulating enzyme activities and protein interactions. It can form boronate esters with diol-containing biomolecules, which may lead to either inhibition or activation of target enzymes depending on the specific context. The ability to bind to key regulatory proteins allows this compound to affect gene expression and metabolic pathways, thereby influencing overall cellular homeostasis.

Cellular Effects

Impact on Cell Function

Research indicates that this compound can alter cellular metabolism and signaling pathways. Its interactions can lead to changes in gene expression profiles, affecting processes such as cell growth, differentiation, and apoptosis. In laboratory settings, the compound's stability is influenced by environmental factors like pH and temperature, which can affect its efficacy over time.

Dosage Effects in Animal Models

Studies have shown that the effects of this compound are dose-dependent. At lower concentrations, it may modulate biochemical pathways without significant toxicity; however, higher doses can lead to adverse effects such as cellular damage. This highlights the importance of determining optimal dosage ranges for therapeutic applications.

Pharmacokinetics

The pharmacokinetic profile of this compound is characterized by its stability and reactivity. The compound undergoes metabolic processes that can lead to the formation of metabolites such as boric acid. Understanding these pathways is essential for predicting its behavior in biological systems.

Applications in Research and Medicine

This compound has a wide range of applications:

- Organic Synthesis : It serves as a building block for synthesizing biaryl compounds through Suzuki-Miyaura coupling reactions.

- Medicinal Chemistry : The compound is being explored for its potential use in drug delivery systems and as a component in therapeutic agents targeting various diseases .

- Biological Research : Its role as a tool for studying biological processes involving boron has been increasingly recognized, particularly in the development of new boron-containing drugs .

Comparison with Similar Compounds

| Compound Name | Structural Difference | Unique Properties |

|---|---|---|

| (6-Methoxynaphthalen-2-yl)boronic acid | Methoxy group instead of propoxy | Different solubility and reactivity |

| (6-Hydroxynaphthalen-2-yl)boronic acid | Hydroxyl group instead of propoxy | Potentially different interactions with biomolecules |

The unique propoxy group in this compound enhances its reactivity and solubility compared to other boronic acids, making it particularly valuable for specific applications .

Case Studies

Several studies illustrate the biological activity of this compound:

- Anticancer Activity : Research has demonstrated that derivatives of boronic acids, including this compound, exhibit anticancer properties by inhibiting proteasome activity similar to bortezomib, a well-known anticancer drug .

- Enzyme Inhibition : In vitro studies have shown that this compound can inhibit serine proteases, which are critical targets for developing treatments against various diseases including cancer and diabetes .

- Fluorescence Sensing : Recent advancements have utilized this compound in developing fluorescence sensors for detecting boronic acids in biological samples, enhancing its application in analytical chemistry .

Eigenschaften

IUPAC Name |

(6-propoxynaphthalen-2-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15BO3/c1-2-7-17-13-6-4-10-8-12(14(15)16)5-3-11(10)9-13/h3-6,8-9,15-16H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JORFDCUJGVKVQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=C(C=C2)OCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.